molecular formula C11H24N2S B7808918 N-[3-(Diethylamino)propyl]thiolan-3-amine

N-[3-(Diethylamino)propyl]thiolan-3-amine

Cat. No.: B7808918
M. Wt: 216.39 g/mol
InChI Key: ZORJXUJOUCBXRN-UHFFFAOYSA-N
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Description

It consists of a diethylamino group (-N(C₂H₅)₂) attached to a propyl chain linked to a thiolan-3-amine moiety (a saturated five-membered ring containing sulfur). This compound is structurally characterized by its dual functional groups: the basic diethylamino group and the sulfur-containing thiolan ring, which influence its physicochemical and functional properties.

These methods affect polymer characteristics such as molar mass distribution and phase separation behavior .

Properties

IUPAC Name

N',N'-diethyl-N-(thiolan-3-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2S/c1-3-13(4-2)8-5-7-12-11-6-9-14-10-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORJXUJOUCBXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Diethylamino)propyl]thiolan-3-amine typically involves the reaction of tetrahydrothiophene with diethylamine and a suitable alkylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethylamino)propyl]thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Diethylamino)propyl]thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Diethylamino)propyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrothiophene ring may play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkylamino Groups

a) Dimethyl[3-(thiolan-3-ylamino)propyl]amine
  • Structure: Replaces diethylamino with dimethylamino (-N(CH₃)₂).
  • Formula : C₉H₂₀N₂S (MW: 188.33 g/mol) .
  • Key Differences :
    • Reduced steric hindrance and lower basicity compared to the diethyl analog.
    • Higher solubility in polar solvents due to smaller alkyl groups.
b) 3-(Diethylamino)propylamine (DEAPA)
  • Structure: Lacks the thiolan ring; linear propyl chain with terminal diethylamino group.
  • Formula : C₇H₁₈N₂ (MW: 130.27 g/mol) .
  • Higher volatility and lower molecular weight compared to the thiolan-containing analog.

Heterocyclic Ring Modifications

a) 3-(Diethylamino)propylamine
  • Structure : Replaces thiolan with a thiophene (aromatic sulfur ring).
  • Formula : C₁₂H₂₂N₂S (MW: 226.38 g/mol) .
  • Different solubility profile due to planar aromatic structure vs. saturated thiolan.
b) N-[3-(4-Methylpiperazin-1-yl)propyl]thiolan-3-amine
  • Structure: Substitutes diethylamino with a 4-methylpiperazine group.
  • Formula : C₁₂H₂₅N₃S (MW: 243.41 g/mol) .
  • Key Differences: Piperazine introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and basicity. Potential for enhanced biological activity due to pharmacologically relevant piperazine moiety.

Physicochemical and Functional Comparisons

Phase Behavior and Solubility

Compound LCST* Behavior Solubility in Water pH Sensitivity Aggregation Tendency
N-[3-(Diethylamino)propyl]thiolan-3-amine Moderate Moderate High Moderate
Dimethyl[3-(thiolan-3-ylamino)propyl]amine Higher LCST High Moderate Low
DEAPA Not observed High Low Low

*LCST = Lower Critical Solution Temperature.

Insights :

  • The thiolan ring in the target compound contributes to pH-sensitive aggregation , as seen in related polymers where phase separation temperatures decrease with increasing pH .
  • Diethylamino groups provide stronger hydrophobicity compared to dimethyl analogs, reducing water solubility but enhancing compatibility with organic matrices .

Insights :

  • The thiolan moiety may enhance film-forming capacity in antistatic applications compared to linear amide-based analogs .
  • Diethylamino groups improve cationic character, facilitating interaction with negatively charged surfaces (e.g., hair or textiles).

Biological Activity

N-[3-(Diethylamino)propyl]thiolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiolane ring structure that contributes to its unique chemical properties. The presence of the diethylamino group enhances its interaction with biological systems, potentially influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as a ligand for various receptors or enzymes, modulating their activity and leading to physiological effects. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist for certain receptors, influencing signaling pathways.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research has explored the anticancer potential of thiolane derivatives. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways or interference with cell cycle progression.

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a related thiolane derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.
  • Cancer Cell Studies : In a recent investigation published in Cancer Research, researchers evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively triggers programmed cell death in malignant cells.

Toxicological Profile

While exploring the therapeutic potential, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate that:

  • Skin Irritation : The compound may cause skin irritation upon contact.
  • Respiratory Effects : Inhalation studies suggest potential respiratory depression at high concentrations.
Toxicity Parameter Observation Reference
Skin IrritationCauses irritation upon contact
Respiratory EffectsPotential respiratory depression noted

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